![molecular formula C8H7N3S B2543791 2-Méthylpyrido[2,3-d]pyrimidine-4-thiol CAS No. 2089258-14-8](/img/structure/B2543791.png)

2-Méthylpyrido[2,3-d]pyrimidine-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

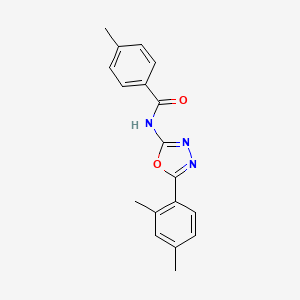

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23. The purity is usually 95%.

BenchChem offers high-quality 2-Methylpyrido[2,3-d]pyrimidine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrido[2,3-d]pyrimidine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potentiel thérapeutique

Le motif pyridopyrimidine, qui comprend le “2-Méthylpyrido[2,3-d]pyrimidine-4-thiol”, a montré un intérêt thérapeutique significatif . Ce composé fait partie d'une classe plus large de composés qui ont été étudiés pour leur potentiel dans le développement de nouvelles thérapies .

Applications anticancéreuses

Les pyrido[2,3-d]pyrimidines ont été largement étudiées pour leurs propriétés anticancéreuses . Il a été constaté qu'elles inhibaient diverses cibles cancéreuses, notamment la tyrosine kinase, les protéines kinases régulées par les signaux extracellulaires – kinase ABL, la phosphatidylinositol-3 kinase, la cible mammalienne de la rapamycine, les kinases de protéines activées par les mitogènes p38, BCR-ABL, la dihydrofolate réductase, la kinase dépendante des cyclines, la phosphodiestérase, KRAS et les récepteurs du facteur de croissance des fibroblastes .

Propriétés antibactériennes

Les pyrido[2,3-d]pyrimidines, y compris le “this compound”, ont été étudiées pour leurs propriétés antibactériennes . Elles ont montré un potentiel dans le traitement des infections bactériennes .

Applications antifongiques

Ces composés ont également été étudiés pour leurs propriétés antifongiques . Ils pourraient potentiellement être utilisés dans le traitement des infections fongiques .

Traitement des infections des voies respiratoires

Les pyrido[2,3-d]pyrimidines ont montré un potentiel dans le traitement des infections des voies respiratoires . Ceci pourrait être un domaine de recherche prometteur pour le “this compound” également .

Traitement des troubles du foie

Il existe également des preuves que les pyrido[2,3-d]pyrimidines pourraient être utilisées dans le traitement des troubles du foie . Cela suggère que le “this compound” pourrait avoir des applications potentielles dans ce domaine .

Activité herbicide

Une série de nouveaux hybrides pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone, qui pourraient inclure le “this compound”, a été conçue et synthétisée pour rechercher de nouveaux inhibiteurs de la protoporphyrinogène oxydase (PPO) avec une bioactivité améliorée . Plusieurs composés se sont avérés avoir des activités herbicides prometteuses .

Mécanisme D'action

Target of Action

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which 2-methylpyrido[2,3-d]pyrimidine-4-thiol belongs, have been studied for their interactions with various cancer targets . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

Compounds in the pyrido[2,3-d]pyrimidine class are known to inhibit the aforementioned targets, thereby disrupting their signaling pathways .

Biochemical Pathways

Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may affect pathways related to cell growth and proliferation, apoptosis, and other cellular processes .

Result of Action

Given the known targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Analyse Biochimique

Biochemical Properties

2-Methylpyrido[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions, particularly as an inhibitor of dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . By inhibiting dihydrofolate reductase, 2-Methylpyrido[2,3-d]pyrimidine-4-thiol disrupts the production of nucleotides, thereby affecting cell proliferation and survival .

Cellular Effects

The effects of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms . Additionally, it affects cell signaling pathways, including those involving tyrosine kinases and mitogen-activated protein kinases, which are critical for cell growth and differentiation . The impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2-Methylpyrido[2,3-d]pyrimidine-4-thiol exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, thereby inhibiting its activity . This binding interaction prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of nucleotides for DNA and RNA synthesis . Additionally, the compound may interact with other biomolecules, such as kinases, to modulate their activity and influence cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-Methylpyrido[2,3-d]pyrimidine-4-thiol can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The interaction with cofactors such as nicotinamide adenine dinucleotide phosphate is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, 2-Methylpyrido[2,3-d]pyrimidine-4-thiol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol is primarily within the cytoplasm and nucleus . In the cytoplasm, it interacts with enzymes and other proteins involved in metabolic processes . In the nucleus, it affects DNA synthesis and repair mechanisms by inhibiting dihydrofolate reductase . Post-translational modifications and targeting signals may also influence its localization and activity within specific cellular compartments .

Propriétés

IUPAC Name |

2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOMUMGACCNOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=C(N1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089258-14-8 |

Source

|

| Record name | 2-methylpyrido[2,3-d]pyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)